molecular formula C15H11ClN2OS2 B2524030 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896347-91-4

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No. B2524030
CAS RN: 896347-91-4
M. Wt: 334.84
InChI Key: WLWSMJJDNGZDPQ-UHFFFAOYSA-N
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Description

The compound "N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The benzothiazole moiety is known for its diverse biological activities and is a core structure in various pharmacologically active compounds. The presence of chloro and methylthio substituents on the benzothiazole ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with chloro and methylthio substituents, typically involves multistep reactions. For instance, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives involves the formation of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized using microwave irradiation, which is a solvent-free and efficient method . These methods highlight the versatility of synthetic approaches for creating benzothiazole derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . For example, the crystal structure of 2-chloro-N-(benzothiazol-2-yl)benzamide was determined to be triclinic with specific space group parameters . These structural analyses are crucial for confirming the identity of the synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, exploiting the reactivity of functional groups such as cyanomethylene to construct new heterocycles . These reactions can lead to the formation of compounds with potential insecticidal activity, as demonstrated by the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its evaluation against cotton leaf worm . The ability to engage in diverse chemical reactions makes benzothiazole derivatives valuable scaffolds for the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzothiazole ring. For instance, the introduction of a chloro or methylthio group can affect the compound's electron distribution, hydrogen bonding capacity, and overall molecular polarity. These properties are important for the compound's interaction with biological targets and can be studied using various spectroscopic techniques . Additionally, the coordination chemistry of benzothiazole derivatives, as seen in the synthesis of metal complexes with neodymium(III) and thallium(III), provides insight into their potential as ligands in metal-based drugs .

Scientific Research Applications

Supramolecular Gelators

Research has shown that derivatives of N-(thiazol-2-yl)benzamide, including those with similar structures to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, can act as new series of supramolecular gelators. The study by Yadav and Ballabh (2020) focused on elucidating the role of methyl functionality and multiple non-covalent interactions on gelation behavior. Specifically, certain derivatives displayed gelation towards ethanol/water and methanol/water mixtures, driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions, demonstrating the compound's utility in creating stable gel networks (Yadav & Ballabh, 2020).

Synthesis of Complexes

Adhami et al. (2012) conducted a study on the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with Ni and Pd. This research highlights the chemical versatility of benzamide derivatives in forming new bonds between sulfur and nitrogen atoms, creating a five-membered ring. The synthesized oxo thiadiazolo benzamide and its metal complexes were characterized by various spectroscopic methods, offering insights into the structure and potential applications in coordination chemistry (Adhami et al., 2012).

Anticancer Evaluation

Tiwari et al. (2017) explored the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This study underscores the potential of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide derivatives in developing new anticancer agents. The compounds showed promising GI50 values comparable to standard drugs, with molecular docking suggesting a probable mechanism of action (Tiwari et al., 2017).

Antimicrobial Properties

Gilani et al. (2016) synthesized a series of thiazolidin-4-ones and azetidin-2-ones from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, investigating their antimicrobial properties. This study revealed moderate to good inhibition against various pathogenic bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents. The azetidin-2-ones derivatives, in particular, were found to be more active than thiazolidin-4-ones derivatives (Gilani et al., 2016).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWSMJJDNGZDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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